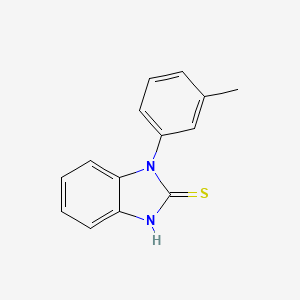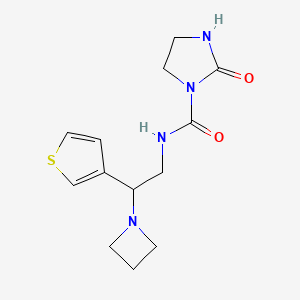
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring and an acetamide group linked to another pyrimidine ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Dimethylamino Pyrimidine Intermediate
Starting Material: 2-chloropyrimidine.
Reaction: Nucleophilic substitution with dimethylamine.
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Pyrimidin-2-yloxy Acetamide Intermediate
Starting Material: 2-hydroxypyrimidine.
Reaction: Alkylation with chloroacetamide.
Conditions: Base-catalyzed reaction using potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
-
Coupling of Intermediates
Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Typically performed in an inert atmosphere at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent and reagent waste.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Products: Oxidation of the dimethylamino group to form N-oxide derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the pyrimidine rings to form dihydropyrimidine derivatives.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Products: Substitution of the hydroxyl group in the pyrimidin-2-yloxy moiety to form halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Dimethylamine, DMF, elevated temperatures.
Alkylation: Chloroacetamide, potassium carbonate, acetonitrile.
Coupling: DCC, inert atmosphere, room temperature.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.
Wirkmechanismus
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the pyrimidine rings provide structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(dimethylamino)pyrimidin-2-yl)-2-(pyrimidin-2-yloxy)acetamide: Similar structure but with variations in the substitution pattern.
2-(pyrimidin-2-yloxy)acetamide: Lacks the dimethylamino group, resulting in different chemical properties.
4-(dimethylamino)pyrimidine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)11-4-7-14-10(18-11)8-17-12(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOWQJGXYABNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)


![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)


![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)

![3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2771062.png)

![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
![1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea](/img/structure/B2771066.png)
